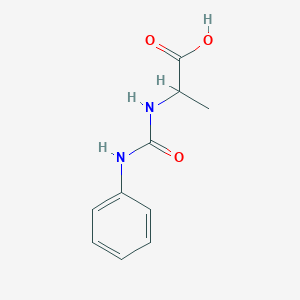
N-(Anilinocarbonyl)alanine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(Anilinocarbonyl)alanine: is an organic compound with the molecular formula C10H12N2O3 and a molecular weight of 208.219 g/mol It is a derivative of alanine, an amino acid, and features an anilinocarbonyl group attached to the nitrogen atom of the alanine molecule
Méthodes De Préparation
Synthetic Routes and Reaction Conditions:
Amidomalonate Synthesis: One of the methods for synthesizing N-(Anilinocarbonyl)alanine involves the amidomalonate synthesis. This process begins with the conversion of diethyl acetamidomalonate into an enolate ion by treatment with a base, followed by alkylation with a primary alkyl halide.
Reductive Amination: Another method involves the reductive amination of an α-keto acid with ammonia and a reducing agent.
Industrial Production Methods:
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: N-(Anilinocarbonyl)alanine can undergo oxidation reactions, where the anilinocarbonyl group may be oxidized to form various products.
Reduction: The compound can also undergo reduction reactions, where the carbonyl group can be reduced to an alcohol.
Substitution: this compound can participate in substitution reactions, where the anilinocarbonyl group can be replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may yield alcohols.
Applications De Recherche Scientifique
Chemistry: N-(Anilinocarbonyl)alanine is used in the structural modification of natural products to improve their solubility and activity. It serves as a building block for the synthesis of more complex molecules .
Biology: In biological research, this compound is used to study protein synthesis and metabolism. It can be incorporated into peptides and proteins to investigate their structure and function .
Medicine: It can be used to design new pharmaceuticals with improved pharmacological properties .
Industry: this compound is used in the production of various industrial chemicals and materials. Its unique chemical properties make it suitable for use in the synthesis of polymers and other advanced materials .
Mécanisme D'action
The mechanism of action of N-(Anilinocarbonyl)alanine involves its interaction with specific molecular targets and pathways. The compound can act as a substrate for enzymes involved in amino acid metabolism, leading to the formation of various metabolites. It can also interact with proteins and other biomolecules, affecting their structure and function .
Comparaison Avec Des Composés Similaires
- N-Acetyl-DL-Alanine
- N-Chloroacetyl-L-Alanine
- N-Benzoyl-D-Alanine
- N-Benzoyl-L-Alanine
- N-Phenylacetylalanine
- N-Cyclohexyl-Beta-Alanine
- N-Methyl-L-Alanine
- N-Benzylsulfonylalanine
- N-(Anilinocarbonyl)aspartic acid
Comparison: N-(Anilinocarbonyl)alanine is unique due to the presence of the anilinocarbonyl group, which imparts distinct chemical properties compared to other similar compounds. This group can participate in various chemical reactions, making the compound versatile for different applications. Additionally, the presence of the alanine backbone allows for incorporation into peptides and proteins, making it valuable for biological and medical research.
Propriétés
IUPAC Name |
2-(phenylcarbamoylamino)propanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N2O3/c1-7(9(13)14)11-10(15)12-8-5-3-2-4-6-8/h2-7H,1H3,(H,13,14)(H2,11,12,15) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SWIUEMANOAFYHY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)O)NC(=O)NC1=CC=CC=C1 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
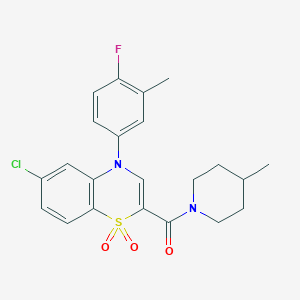
![(Z)-N-(4-methoxy-7-methyl-3-propylbenzo[d]thiazol-2(3H)-ylidene)pivalamide](/img/structure/B2954023.png)
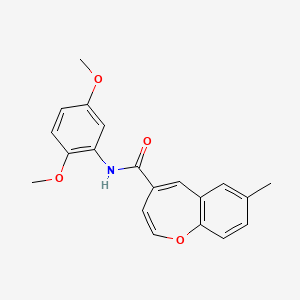
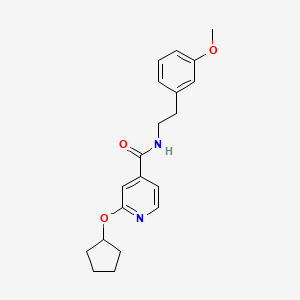
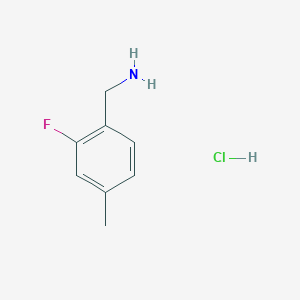
![2-[2-Oxo-3-(trifluoromethyl)-1,2-dihydropyridin-1-yl]acetic acid](/img/structure/B2954029.png)
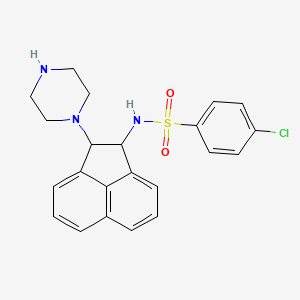
![3-allyl-5-(4-methoxyphenyl)-6-methyl-2-thioxo-2,3-dihydrothieno[2,3-d]pyrimidin-4(1H)-one](/img/structure/B2954031.png)
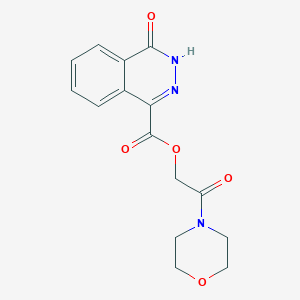
![N-(1-cyanocyclohexyl)-2-{1-cyclopropyl-1H,4H,5H,6H,7H-imidazo[4,5-c]pyridin-5-yl}propanamide](/img/structure/B2954035.png)
![1-(Benzo[d][1,3]dioxol-5-yl)-3-(4-(dimethylamino)-2-(pyrrolidin-1-yl)pyrimidin-5-yl)urea](/img/structure/B2954038.png)
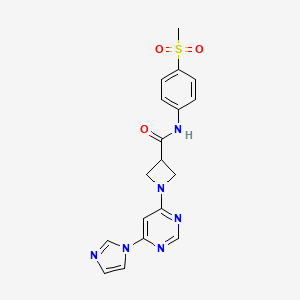
![6-(2-Chloropropanoyl)-2-(2-oxo-2-pyrrolidin-1-ylethyl)-7,8-dihydro-5H-pyrido[4,3-c]pyridazin-3-one](/img/structure/B2954043.png)
![2-[5-(3-ethyl-1,2,4-oxadiazol-5-yl)-2-oxo-1,2-dihydropyridin-1-yl]-N-[3-(propan-2-yl)phenyl]acetamide](/img/structure/B2954044.png)
